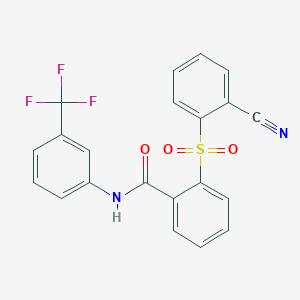
2-((2-Cyanophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-Cyanophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C21H13F3N2O3S and its molecular weight is 430.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((2-Cyanophenyl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)benzenecarboxamide, also known by its CAS number 477885-97-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula for this compound is C21H13F3N2O3S, with a molecular weight of 430.4 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 539.0 ± 50.0 °C (Predicted) |
| Density | 1.48 ± 0.1 g/cm³ (Predicted) |
| pKa | 12.02 ± 0.70 (Predicted) |
Research indicates that compounds with a sulfonamide moiety, such as this one, often exhibit inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes including acid-base balance and fluid secretion. The trifluoromethyl group may enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy.
Anticancer Properties
Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Some derivatives of benzenesulfonamides have been reported to possess antimicrobial properties. The presence of the cyanophenyl group may enhance the compound's interaction with bacterial enzymes or receptors, leading to increased antibacterial efficacy.
Case Studies
- In Vitro Studies : A study conducted on related compounds revealed that modifications in the sulfonamide structure could lead to enhanced activity against resistant bacterial strains. This suggests that structural variations in compounds like this compound could yield significant therapeutic benefits .
- Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds indicates that modifications such as the introduction of a trifluoromethyl group can improve metabolic stability and reduce clearance rates, which is beneficial for maintaining therapeutic levels in vivo .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs:
- Synthesis : The synthesis involves multi-step reactions starting from commercially available precursors, utilizing techniques such as nucleophilic substitution and coupling reactions .
- Biological Testing : Biological assays have been employed to evaluate the cytotoxicity and antimicrobial efficacy of synthesized derivatives. Results indicate promising activity against specific cancer cell lines and bacterial strains .
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O3S/c22-21(23,24)15-7-5-8-16(12-15)26-20(27)17-9-2-4-11-19(17)30(28,29)18-10-3-1-6-14(18)13-25/h1-12H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGKFWVMQKCIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














